molecular formula C15H12ClN3O3S B2574500 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1351618-15-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2574500
CAS No.: 1351618-15-9
M. Wt: 349.79
InChI Key: OMRVAAHGPWVLDQ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interaction

One study explores the crystal structure of a related N,N'-bis(substituted)oxamide compound, highlighting the molecular interactions and supramolecular structure facilitated by hydrogen bonds. This research provides insights into the compound's potential applications in designing materials with specific crystal properties (Chang Wang et al., 2016).

Catalytic Applications

Research on copper-catalyzed coupling reactions identifies N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst for Goldberg amidation. This suggests the potential use of similar oxalamide derivatives in catalytic systems for organic synthesis, promoting efficient bond formation between (hetero)aryl chlorides and amides (Subhadip De et al., 2017).

Antioxidant Activities

A study on cis-dioxomolybdenum(VI) complexes with a thiosemicarbazidato ligand, similar in functionality to oxalamides, reveals antioxidant activities. These findings indicate the potential of oxalamide derivatives in developing compounds with antioxidant properties, useful in medicinal chemistry and materials science (Berat İLHAN CEYLAN et al., 2015).

Synthetic Utility and Rearrangement Reactions

A novel synthetic approach involves oxalamide derivatives in the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, showcasing the compound's role in facilitating complex organic transformations. This highlights the utility of oxalamide derivatives in organic synthesis, offering a method for producing a variety of functional compounds (V. Mamedov et al., 2016).

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-10-4-3-9(7-17)11(6-10)19-15(22)14(21)18-8-12(20)13-2-1-5-23-13/h1-6,12,20H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVAAHGPWVLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.